tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate

CAS No.: 1042917-53-2

Cat. No.: VC3409290

Molecular Formula: C21H33BN2O6S

Molecular Weight: 452.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1042917-53-2 |

|---|---|

| Molecular Formula | C21H33BN2O6S |

| Molecular Weight | 452.4 g/mol |

| IUPAC Name | tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C21H33BN2O6S/c1-19(2,3)28-18(25)23-12-14-24(15-13-23)31(26,27)17-10-8-16(9-11-17)22-29-20(4,5)21(6,7)30-22/h8-11H,12-15H2,1-7H3 |

| Standard InChI Key | SYBIHBXDDYAZBX-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C |

Introduction

Structural Characteristics and Properties

Molecular Structure

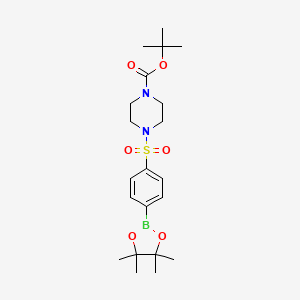

The architecture of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate comprises several key structural elements:

-

A central piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4)

-

A tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen atom of the piperazine ring

-

A phenylsulfonyl group connected to the other nitrogen atom of the piperazine

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the para position of the phenyl ring

Similar structural elements are observed in related compounds, such as tert-Butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate, which differs only in the position of the boronic ester group on the phenyl ring (meta instead of para) .

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate are summarized in Table 1.

Table 1: Key Physical and Chemical Properties of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C21H33BN2O6S |

| Molecular Weight | 452.4 g/mol |

| CAS Number | 1042917-53-2 |

| PubChem CID | 57415744 |

| IUPAC Name | tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate |

These properties are derived from the PubChem database entry for this compound .

Functional Group Significance

The compound contains several functional groups that contribute to its chemical behavior and potential applications:

-

The boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) serves as a protected form of boronic acid. This group is widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making the compound valuable as a building block .

-

The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This property is similar to that observed in other Boc-protected compounds like tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate .

-

The sulfonyl linkage between the piperazine and phenyl ring provides structural rigidity and can participate in various chemical transformations, similar to the functionality observed in 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole .

Synthesis Approaches

Comparison with Related Syntheses

The synthesis of a structurally related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, provides valuable insights. This compound was synthesized through a three-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate .

The synthesis procedure achieved a total yield of 49.9% over three steps, suggesting that multi-step syntheses of these types of compounds can be carried out with moderate to good efficiency . The spectroscopic data for this related compound included 1H NMR signals at δ 7.98 (s, 1H), 7.60 (s, 1H), 4.37 (s, 1H), 4.02 (m, 2H), 2.88 (s, 2H), 1.97 (m, 2H), 1.78 (m, 2H), 1.41 (s, 9H), and 1.25 (s, 12H) .

Table 2: Comparison of Structurally Related Compounds

| Compound | Structural Similarity | Key Difference |

|---|---|---|

| tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Contains Boc-protected cyclic amine and boronic ester | Has pyrazole and piperidine instead of phenylsulfonyl and piperazine |

| tert-Butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate | Nearly identical structure | Boronic ester at meta position instead of para position |

| 1-(Phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Contains phenylsulfonyl and boronic ester | Has indole core instead of piperazine |

Applications and Significance

Role in Organic Synthesis

tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate has significant potential applications in organic synthesis, primarily due to the presence of the boronic acid pinacol ester moiety. This functional group is commonly employed in Suzuki-Miyaura cross-coupling reactions, which are widely used for carbon-carbon bond formation in pharmaceutical and materials science research.

The compound can serve as a valuable building block for the synthesis of more complex molecules, particularly those containing piperazine moieties connected to elaborated aromatic systems. Its multifunctional nature allows for selective modifications at various sites within the molecule.

Pharmaceutical Relevance

The piperazine scaffold present in this compound is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds. The related compound tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has been noted as "an important intermediate in many biologically active compounds such as crizotinib" . Crizotinib is an anticancer drug used for the treatment of certain types of non-small cell lung cancer.

By analogy, tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate might serve as an intermediate in the synthesis of biologically active compounds, particularly those targeting similar therapeutic areas. The sulfonamide linkage also has pharmaceutical significance, as it is present in many biologically active compounds.

Research Perspectives and Future Directions

Structural Modifications and Their Impact

The compound's structure allows for several potential modifications that could expand its utility:

-

Replacement of the Boc protecting group with other functionalities following deprotection

-

Diversification through cross-coupling reactions at the boronic ester site

-

Modifications to the piperazine ring to alter its physicochemical properties

-

Variations in the linker between the piperazine and phenyl rings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume